Chiral Purity (Enantiomeric Excess): Superior to Racemic Epoxide Mixtures and Generic Intermediates
The (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole intermediate, when prepared and crystallized according to the method of CN110857294B, achieves an enantiomeric excess (ee) of ≥99.5% and HPLC purity ≥99.8% [1]. In contrast, commercially available racemic epoxide mixtures or unvalidated generic intermediates typically exhibit enantiomeric purity below 98% ee or are supplied as racemates, requiring additional chiral resolution steps that reduce overall yield and increase process complexity. The defined crystal form (Form I) of this intermediate, characterized by XRPD peaks at 2θ = 10.14°, 12.90°, 18.86°, 21.52°, 21.84°, 22.82°, 23.48°, 24.20°, 25.72°, 26.14°, 26.48°, 27.34°, and 30.64° (±0.2°), provides a reproducible solid-state reference that generic suppliers cannot guarantee [1].
| Evidence Dimension | Enantiomeric Excess (ee) and HPLC Purity |
|---|---|
| Target Compound Data | ee ≥ 99.5%; HPLC purity ≥ 99.8% |
| Comparator Or Baseline | Racemic epoxide mixture (ee = 0%) or generic intermediates (ee typically < 98%) |
| Quantified Difference | ≥99.5% ee absolute difference vs. racemate; ≥1.5–2.0% ee improvement vs. typical generic grades |
| Conditions | Prepared via crystallization method described in CN110857294B; chiral HPLC analysis |
Why This Matters
High enantiomeric excess ensures stereochemical fidelity in the final Delamanid drug substance, eliminating the need for downstream chiral purification and reducing regulatory risk for ANDA/DMF submissions.
- [1] CN110857294B. A kind of crystal form of Delamanid intermediate and preparation method thereof. North China Pharmaceutical Group New Drug Research and Development Co., Ltd. Publication date: 2022-11-18. View Source
